molecular formula C7H7BrN2O2S B6212952 6-bromo-3,4-dihydro-1H-2lambda6,1,3-benzothiadiazine-2,2-dione CAS No. 2703773-65-1

6-bromo-3,4-dihydro-1H-2lambda6,1,3-benzothiadiazine-2,2-dione

Cat. No.: B6212952
CAS No.: 2703773-65-1
M. Wt: 263.1
InChI Key:
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Description

6-bromo-3,4-dihydro-1H-2lambda6,1,3-benzothiadiazine-2,2-dione is a chemical compound with the molecular formula C8H8BrN2O2S. It is a member of the benzothiadiazine family, which is known for its diverse biological activities and applications in various fields of science and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-3,4-dihydro-1H-2lambda6,1,3-benzothiadiazine-2,2-dione typically involves the bromination of 3,4-dihydro-1H-2lambda6,1,3-benzothiadiazine-2,2-dione. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or chloroform.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

6-bromo-3,4-dihydro-1H-2lambda6,1,3-benzothiadiazine-2,2-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-bromo-3,4-dihydro-1H-2lambda6,1,3-benzothiadiazine-2,2-dione has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-bromo-3,4-dihydro-1H-2lambda6,1,3-benzothiadiazine-2,2-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    3,4-dihydro-1H-2lambda6,1,3-benzothiadiazine-2,2-dione: The parent compound without the bromine substitution.

    6-chloro-3,4-dihydro-1H-2lambda6,1,3-benzothiadiazine-2,2-dione: A similar compound with a chlorine atom instead of bromine.

    6-fluoro-3,4-dihydro-1H-2lambda6,1,3-benzothiadiazine-2,2-dione: A fluorine-substituted analog.

Uniqueness

6-bromo-3,4-dihydro-1H-2lambda6,1,3-benzothiadiazine-2,2-dione is unique due to its specific bromine substitution, which can influence its chemical reactivity and biological activity. The presence of the bromine atom can enhance the compound’s ability to participate in certain chemical reactions and may also affect its interaction with biological targets .

Properties

CAS No.

2703773-65-1

Molecular Formula

C7H7BrN2O2S

Molecular Weight

263.1

Purity

95

Origin of Product

United States

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